molecular formula C17H15N5 B227862 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No. B227862
M. Wt: 289.33 g/mol
InChI Key: YKEVULXNKMWCPY-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine, also known as TDB or TAK-242, is a small molecule inhibitor that has gained attention in recent years for its potential therapeutic applications. TDB was first synthesized in 2006 and has since been extensively studied for its ability to inhibit Toll-like receptor 4 (TLR4) signaling, which is involved in the immune response to bacterial infections.

Mechanism of Action

4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor proteins that are necessary for downstream signaling. This results in reduced production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has been shown to reduce inflammation in animal models of sepsis and inflammatory bowel disease. In addition, 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has been shown to have anti-tumor effects in animal models of cancer. 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has also been shown to have a protective effect on the liver in animal models of liver injury.

Advantages and Limitations for Lab Experiments

One advantage of 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine is its specificity for TLR4 signaling, which allows for targeted inhibition of this pathway. However, 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has a relatively short half-life in vivo, which may limit its therapeutic potential.

Future Directions

Future research on 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine could focus on developing more potent and selective TLR4 inhibitors, as well as exploring the potential therapeutic applications of 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine in other diseases. In addition, further studies on the pharmacokinetics and pharmacodynamics of 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine could help to optimize dosing regimens and improve its therapeutic potential.

Synthesis Methods

The synthesis of 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves a multistep process starting with the reaction of 2-aminobenzimidazole with ethyl acetoacetate to form a benzimidazole intermediate. This intermediate is then reacted with 2-phenylacetaldehyde and ammonium acetate to form the triazine ring system. The final step involves reduction of the nitro group to form the amine.

Scientific Research Applications

4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has been studied extensively for its potential therapeutic applications in a variety of diseases, including sepsis, cancer, and inflammatory disorders. In preclinical studies, 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has been shown to inhibit TLR4 signaling and reduce inflammation in animal models of sepsis and inflammatory bowel disease. 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has also been shown to have anti-tumor effects in animal models of cancer.

properties

Product Name

4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Molecular Formula

C17H15N5

Molecular Weight

289.33 g/mol

IUPAC Name

4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

InChI

InChI=1S/C17H15N5/c18-16-20-15(11-10-12-6-2-1-3-7-12)22-14-9-5-4-8-13(14)19-17(22)21-16/h1-11,15H,(H3,18,19,20,21)/b11-10+

InChI Key

YKEVULXNKMWCPY-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2N=C(N=C3N2C4=CC=CC=C4N3)N

SMILES

C1=CC=C(C=C1)C=CC2N=C(N=C3N2C4=CC=CC=C4N3)N

Canonical SMILES

C1=CC=C(C=C1)C=CC2N=C(N=C3N2C4=CC=CC=C4N3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.